



Discovery and significance of Liproxstatin-1-15N

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Compound of Interest		
Compound Name:	Liproxstatin-1-15N	
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An In-depth Technical Guide to Liproxstatin-1-15N: Discovery, Significance, and Application

Introduction

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, which has been implicated in a wide range of pathological conditions, including ischemia/reperfusion injury, neurodegenerative diseases, and cancer.[1][2][3] The discovery of small molecules that can modulate this pathway has provided researchers with powerful tools to investigate its underlying mechanisms and explore its therapeutic potential. Liproxstatin-1 is a potent and selective inhibitor of ferroptosis, first identified through high-throughput screening.[4] It acts as a radical-trapping antioxidant (RTA) to suppress lipid peroxidation, thereby preventing ferroptotic cell death.[4][5]

This guide focuses on Liproxstatin-1-15N, a stable isotope-labeled variant of Liproxstatin-1. The incorporation of the heavy nitrogen isotope (15N) does not alter the molecule's biological activity but provides a critical analytical tool for advanced research applications. The 15N label allows for the precise differentiation and quantification of the compound from its unlabeled, endogenous counterparts in biological matrices using mass spectrometry. This makes Liproxstatin-1-15N an invaluable reagent for pharmacokinetic studies, metabolic fate determination, and as an internal standard for accurate quantification in various experimental settings.

Quantitative Data: Efficacy of Liproxstatin-1

The following table summarizes the quantitative efficacy of Liproxstatin-1 in inhibiting ferroptosis across various experimental models. This data is applicable to Liproxstatin-1-15N as



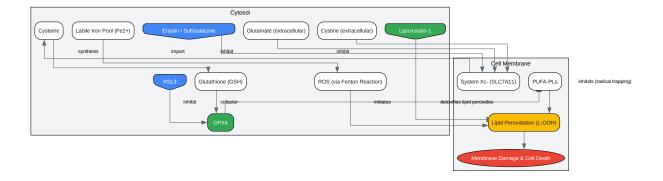
its biological activity is identical.

Parameter	Value	Cell Line / Model	Inducer of Ferroptosis	Reference
IC50	22 nM	Gpx4 ⁻ /- Mouse Embryonic Fibroblasts (MEFs)	GPX4 Deletion	[6][7][8][9][10] [11]
IC50	22 nM	Gpx4 ⁻ / ⁻ Cells	Not specified	[12][13]
IC50	45 ± 5 nM	Pfa-1 Mouse Fibroblasts	(1S,3R)-RSL3	[4]
Effective Concentration	50 nM	Gpx4 ⁻ / ⁻ MEFs	GPX4 Deletion	[11][14]
Protective Concentration	200 nM	Gpx4 ⁻ /- Cells	L-buthionine sulphoximine (10 μM), erastin (1 μM), RSL3 (0.5 μM)	[12][13]
In Vivo Dosage	10 mg/kg (i.p.)	GreERT2; Gpx4fl/fl Mice	Tamoxifen- induced GPX4 deletion	[9][12][13]
In Vivo Dosage	10 mg/kg	Mouse model of hepatic ischemia/reperfusion	Ischemia/Reperf usion	[11][15]
In Vivo Dosage	10 mg/kg (i.p.)	C57BL/6 mice with LPS- induced cognitive impairment	Lipopolysacchari de (LPS)	[16]

Signaling Pathways and Mechanism of Action



Liproxstatin-1 functions by intercepting lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This action is independent of the upstream signaling events that trigger ferroptosis but directly counteracts the ultimate execution step. The diagram below illustrates the central pathways of ferroptosis and the point of intervention by Liproxstatin-1.



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Caption: The Ferroptosis Pathway and Liproxstatin-1's point of intervention.

Experimental Protocols In Vitro Ferroptosis Inhibition Assay

This protocol describes how to assess the ability of Liproxstatin-1-15N to prevent ferroptosis induced by the GPX4 inhibitor RSL3 in a cell culture model.



Materials:

- Cell line susceptible to ferroptosis (e.g., HT-1080, Pfa-1 mouse fibroblasts)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Liproxstatin-1-15N stock solution (e.g., 10 mM in DMSO)
- (1S,3R)-RSL3 stock solution (e.g., 1 mM in DMSO)[11]
- Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or LDH cytotoxicity assay kit)[15][17]
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Preparation: Prepare serial dilutions of Liproxstatin-1-15N in complete culture medium to achieve final concentrations ranging from 1 nM to 1 μM.
- Treatment: Pre-treat the cells by replacing the medium with the prepared Liproxstatin-1-15N dilutions. Incubate for 1-2 hours.
- Ferroptosis Induction: Add RSL3 to each well (except for the vehicle control) to a final concentration that induces significant cell death (e.g., 0.5-1 μM, to be optimized for the specific cell line).
- Incubation: Incubate the plate for 12-24 hours.
- Viability Assessment: Measure cell viability according to the manufacturer's instructions for the chosen assay (e.g., add CCK-8 reagent, incubate, and read absorbance at 450 nm).
- Data Analysis: Normalize the viability data to the vehicle-treated control cells (100% viability) and plot the results as a dose-response curve to determine the IC₅₀ value of Liproxstatin-1¹⁵N.



Lipid Peroxidation Assay using C11-BODIPY

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key event in ferroptosis, and its inhibition by Liproxstatin-1-15N.

Materials:

- Cell line, culture medium, RSL3, and Liproxstatin-1-15N as described above.
- C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Treatment: Seed cells in 6-well plates or on coverslips and treat with Liproxstatin-1-15N and RSL3 as described in the previous protocol.
- Probe Staining: At the end of the treatment period, remove the medium and wash the cells once with PBS.
- Add fresh medium containing C11-BODIPY 581/591 at a final concentration of 1-5 μM.
 Incubate for 30 minutes at 37°C, protected from light.
- Cell Harvesting and Analysis:
 - For Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the cells immediately on a flow cytometer. The probe emits green fluorescence upon oxidation, so the signal in the corresponding channel (e.g., FITC) is measured.
 - For Microscopy: Wash the cells with PBS and mount the coverslips. Image the cells using a fluorescence microscope, capturing both the oxidized (green) and reduced (red) forms of the probe.

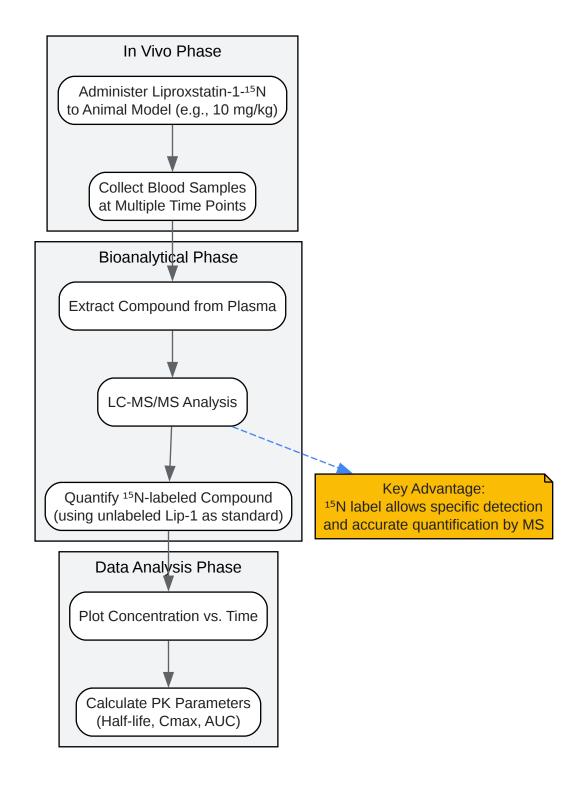


 Data Interpretation: A decrease in the green fluorescence signal in cells co-treated with Liproxstatin-1-¹⁵N and RSL3, compared to cells treated with RSL3 alone, indicates inhibition of lipid peroxidation.[17]

Mandatory Visualizations Conceptual Workflow for Pharmacokinetic Analysis using Liproxstatin-1-15N

The ¹⁵N label is ideal for quantitative pharmacokinetic (PK) studies, allowing the administered compound to be distinguished from any potential metabolic derivatives or background noise.





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Caption: A conceptual workflow for a pharmacokinetic study using Liproxstatin-1-15N.



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